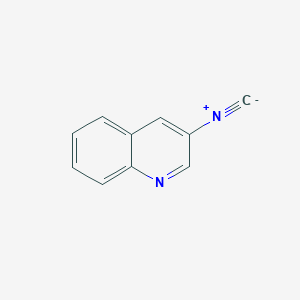

3-Isocyanoquinoline

Description

Significance of the Quinoline (B57606) Moiety in Advanced Organic Synthesis

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of modern organic and medicinal chemistry. chemrj.orgresearchgate.net Its structural motif is prevalent in a wide array of natural products, pharmaceuticals, and functional materials. researchgate.netrsc.org The inherent chemical properties of the quinoline ring system, including its aromaticity and the presence of a nitrogen atom, allow for diverse functionalization, making it a versatile building block in the synthesis of complex molecules. researchgate.netscientific.net

In the realm of medicinal chemistry, the quinoline core is recognized as a "privileged scaffold" due to its recurring presence in molecules with significant biological activity. researchgate.net Many approved drugs feature this heterocyclic system, demonstrating a broad spectrum of pharmacological effects including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. rsc.orgresearchgate.neteurekaselect.com Notable examples include quinine, a natural antimalarial, and synthetic drugs like chloroquine (B1663885) and ciprofloxacin. rsc.orgresearchgate.net The ability to precisely modify the quinoline core allows chemists to fine-tune the pharmacological profiles of new drug candidates. researchgate.netscientific.net

Beyond pharmaceuticals, quinoline derivatives are integral to materials science. They are used in the development of luminescent materials, sensors, and organic light-emitting diodes (OLEDs). chemrj.orgresearchgate.net The tunable electronic properties of the quinoline system make it an attractive component for creating advanced functional materials. nih.gov Furthermore, quinoline-based compounds serve as ligands in catalysis and as key intermediates in various industrial chemical processes. chemrj.orgresearchgate.net The continuous development of novel synthetic methods, including multicomponent reactions and greener, more sustainable approaches, further underscores the enduring importance of the quinoline moiety in contemporary research. rsc.orgresearchgate.net

Fundamental Characteristics and Unique Reactivity of Isocyanides in Organic Transformations

Isocyanides, or isonitriles, are a unique class of organic compounds characterized by the functional group -N≡C. wikipedia.org This group possesses a distinctive electronic structure, often described by resonance structures that highlight its dual nucleophilic and electrophilic character at the terminal carbon atom. researchgate.net This ambident reactivity is central to the diverse and powerful transformations that isocyanides can undergo, setting them apart from their isomeric nitriles. researchgate.netorganic-chemistry.org

One of the most significant areas where isocyanides have made an impact is in multicomponent reactions (MCRs). mdpi.comresearchgate.net MCRs, such as the Ugi and Passerini reactions, leverage the unique reactivity of isocyanides to assemble complex molecules from three or more starting materials in a single, efficient step. mdpi.comacs.org In these reactions, the isocyanide carbon atom can react with both an electrophile and a nucleophile, leading to the rapid construction of molecular diversity. researchgate.netacs.org This efficiency and high atom economy make isocyanide-based MCRs (IMCRs) invaluable tools in combinatorial chemistry and drug discovery for creating large libraries of compounds for screening. mdpi.comresearchgate.net

Isocyanides also participate in a wide range of other transformations, including cycloaddition reactions. researchgate.net They can react in [4+1] cycloadditions with dienes and other conjugated systems to form five-membered heterocyclic rings. acs.orgresearchgate.net Furthermore, the isocyanide group can act as a ligand in organometallic chemistry, being isolobal to carbon monoxide, which allows it to form stable complexes with transition metals. wikipedia.orgutexas.edu Despite their potent and sometimes unpleasant odor, the synthetic utility of isocyanides has led to them becoming indispensable reagents in modern organic synthesis. acs.org

Positioning of 3-Isocyanoquinoline within Modern Organic Synthesis and Methodology Development

This compound is a bifunctional molecule that strategically combines the privileged quinoline scaffold with the uniquely reactive isocyanide group. This fusion of two important chemical entities positions it as a valuable and versatile building block in advanced organic synthesis and the development of new synthetic methodologies. The presence of the isocyanide group at the 3-position of the quinoline ring opens up a vast array of possibilities for chemical transformations, while the quinoline core itself can be further functionalized or can influence the reactivity and properties of the final products.

In the context of methodology development, this compound serves as a key substrate for exploring novel multicomponent and cycloaddition reactions. Its participation in reactions like the Ugi four-component coupling allows for the synthesis of complex, polycyclic structures that incorporate the quinoline motif. nih.gov For example, the reaction of this compound with other components can lead to the formation of thioureas, which are important intermediates and organocatalysts. mdpi.com

The development of new synthetic routes and applications for molecules like this compound is a continuous area of research. uic.edu Its utility has been demonstrated in the synthesis of complex molecular architectures and as a reactive partner in various chemical transformations. mdpi.comuic.edu The strategic placement of the isocyano group on the quinoline ring allows for the creation of novel heterocyclic systems and provides a platform for the discovery of new bioactive compounds and functional materials. As synthetic chemists continue to push the boundaries of molecular construction, the unique combination of properties in this compound ensures its continued relevance and application in cutting-edge organic synthesis.

Structure

3D Structure

Properties

CAS No. |

119520-43-3 |

|---|---|

Molecular Formula |

C10H6N2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

3-isocyanoquinoline |

InChI |

InChI=1S/C10H6N2/c1-11-9-6-8-4-2-3-5-10(8)12-7-9/h2-7H |

InChI Key |

YNKNSBYQYPIAKU-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C1=CC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Isocyanoquinoline in Complex Reactions

Fundamental Reactivity Patterns of the Isocyano Group

The reactivity of the isocyano group (–N≡C) is characterized by the divalent nature of its terminal carbon atom, which can react with both nucleophiles and electrophiles at the same site. This ambiphilic character is central to its utility in organic synthesis. The isocyanide functional group exhibits two primary resonance structures: one with a triple bond between nitrogen and carbon and another with a double bond, which imparts carbene-like character to the carbon atom. This electronic configuration allows the isocyano group to engage in a diverse range of bond-forming processes. acs.org

Nucleophilic Reactivity of the Isocyano Carbon Atom

The terminal carbon of the isocyano group, despite being formally neutral, possesses a lone pair of electrons and can act as a potent nucleophile. This nucleophilicity is the cornerstone of its participation in classic multicomponent reactions such as the Ugi and Passerini reactions. acs.org In these transformations, the isocyanide carbon attacks an electrophilic center, typically a protonated imine (iminium ion) or a carbonyl carbon, initiating a cascade of bond-forming events. wikipedia.orgwikipedia.org

Kinetic studies have quantified the nucleophilicity of isocyanides, revealing them to be significantly less reactive than cyanide ions but comparable to other carbon nucleophiles like allylsilanes. The electronic nature of the substituent attached to the isocyano group modulates this reactivity; aryl isocyanides like 3-Isocyanoquinoline are generally less nucleophilic than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring.

Electrophilic Characteristics and Coordinating Abilities

While renowned for its nucleophilicity, the isocyano carbon also exhibits electrophilic characteristics. Upon coordination to a transition metal or after its initial nucleophilic attack to form a nitrilium ion intermediate, the carbon atom becomes susceptible to attack by other nucleophiles. mdpi.com This dual reactivity is fundamental to the mechanisms of multicomponent reactions where the isocyanide first acts as a nucleophile and the resulting intermediate is then trapped by a nucleophilic species. mdpi.com

Furthermore, the isocyano group is an excellent ligand for most transition metals, acting as a soft Lewis base analogous to carbon monoxide. acs.org It forms stable coordination complexes that can influence its reactivity. The isocyano group can also participate in non-covalent interactions, such as hydrogen bonding, where the carbon terminal atom acts as a hydrogen bond acceptor.

Multi-Component Reactions (MCRs) Featuring this compound as a Core Component

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the majority of the atoms from the starting materials, are powerful tools for generating molecular complexity and diversity. nih.govfrontiersin.org Isocyanide-based MCRs (IMCRs) are among the most important classes of these reactions, and aromatic isocyanides such as this compound are valuable substrates for these transformations. nih.gov

Ugi Reaction Frameworks and Mechanistic Considerations

The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, bringing together an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. organic-chemistry.org The reaction is highly atom-economical and typically proceeds with high yields under mild conditions. wikipedia.org

The accepted mechanism begins with the condensation of the amine and the carbonyl compound to form an imine. nih.gov Protonation of the imine by the carboxylic acid generates a highly electrophilic iminium ion. wikipedia.org The nucleophilic carbon of the isocyanide, such as this compound, then attacks this iminium ion to form a nitrilium ion intermediate. mdpi.com This key intermediate is subsequently trapped by the carboxylate anion, which, after a Mumm rearrangement, yields the final bis-amide product. wikipedia.org The Mumm rearrangement is irreversible and drives the entire reaction sequence to completion. wikipedia.org

| Reactant 1 (Carbonyl) | Reactant 2 (Amine) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Product (α-Acylamino Amide) |

|---|---|---|---|---|

| Aldehyde/Ketone | Primary/Secondary Amine | Carboxylic Acid | This compound | Complex bis-amide structure incorporating the quinoline (B57606) moiety |

Passerini Reaction Implementations and Analogous Processes

Discovered by Mario Passerini in 1921, the Passerini three-component reaction (P-3CR) is the first reported isocyanide-based MCR. wikipedia.org It involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to furnish an α-acyloxy amide. organic-chemistry.org

The mechanism of the Passerini reaction is dependent on the solvent conditions. wikipedia.orgchemistnotes.com

In aprotic, non-polar solvents , a concerted mechanism is proposed, where the three components react through a cyclic, hydrogen-bonded transition state. organic-chemistry.orgnih.gov

In polar, protic solvents , an ionic mechanism is favored, beginning with the protonation of the carbonyl group, followed by nucleophilic attack of the isocyanide to form a nitrilium ion. This intermediate is then trapped by the carboxylate to yield the final product after an acyl transfer. wikipedia.orgchemistnotes.com

As an aromatic isocyanide, this compound is a suitable component for the Passerini reaction, leading to the formation of α-acyloxy amides bearing a quinoline substituent.

| Reactant 1 (Carbonyl) | Reactant 2 (Carboxylic Acid) | Reactant 3 (Isocyanide) | Product (α-Acyloxy Amide) |

|---|---|---|---|

| Aldehyde/Ketone | Carboxylic Acid | This compound | α-Acyloxy amide structure incorporating the quinoline moiety |

Aryne-Mediated Annulation and Multi-Component Coupling Pathways

Arynes are highly reactive intermediates that serve as powerful building blocks in organic synthesis. Their participation in multicomponent couplings has led to the development of novel strategies for synthesizing complex, 1,2-disubstituted arenes. wiley-vch.de In these reactions, the aryne acts as a relay species between a nucleophile and an electrophile. caltech.edu

Three-component coupling reactions involving arynes, isocyanides, and a third electrophilic component have been developed. A typical mechanism involves the initial nucleophilic attack of the isocyanide on the aryne to form a zwitterionic aryl anion/nitrilium ion intermediate. caltech.edu This intermediate is then intercepted by an electrophile, such as an aldehyde, ester, or carbon dioxide, to generate diverse heterocyclic scaffolds. wiley-vch.demdpi.com For instance, the reaction of arynes, isocyanides, and aldehydes can produce iminoisobenzofuran derivatives. wiley-vch.de Similarly, trapping with carbon dioxide can lead to N-substituted phthalimides. researchgate.net

While specific examples detailing this compound in these aryne reactions are not prevalent, its reactivity as an aromatic isocyanide makes it a prime candidate for such transformations, enabling the synthesis of novel, fused polycyclic aromatic systems incorporating the quinoline framework. Research has demonstrated the feasibility of these couplings with a variety of substituted aryne precursors and isocyanides, indicating broad applicability. caltech.edu

| Aryne Precursor | Isocyanide | Third Component (Electrophile) | Resulting Product Class |

|---|---|---|---|

| 2-(Trimethylsilyl)phenyl triflate | Aryl/Alkyl Isocyanide | Phenyl Esters | Phenoxy Iminoisobenzofurans caltech.edu |

| 2-(Trimethylsilyl)phenyl triflate | Aryl/Alkyl Isocyanide | Electron-deficient alkynes | Iminoindenones caltech.edu |

| Phenylalkynes | Aryl/Alkyl Isocyanide | Carbon Dioxide (CO₂) | N-Substituted Phthalimides mdpi.com |

Other Convergent Synthetic Strategies Utilizing Isocyanides

Isocyanides are well-known for their utility in multicomponent reactions (MCRs), which are a prime example of convergent synthesis. Reactions such as the Passerini and Ugi reactions utilize the unique reactivity of the isocyanide carbon to rapidly build molecular complexity from three or four starting materials. In principle, this compound could serve as the isocyanide component in such reactions to generate complex molecules featuring a quinoline moiety. However, specific examples of this compound being used in this context have not been reported.

Cycloaddition Chemistry Involving this compound

1,3-Dipolar Cycloaddition Reactions and Regioselectivity

1,3-Dipolar cycloadditions are powerful methods for the construction of five-membered heterocyclic rings. The isocyanide group can, under certain conditions, act as a synthon for a 1,3-dipole or react with 1,3-dipoles. For this compound, one could envision its reaction with various 1,3-dipoles such as azides, nitrile oxides, or nitrones, where the isocyanide would act as the dipolarophile. The regioselectivity of such reactions would be governed by the electronic and steric properties of both the quinoline ring and the reacting dipole. However, no studies detailing these specific cycloaddition reactions with this compound have been found.

[4+2] Annulation Pathways with Varied Substrates

[4+2] Annulation, or Diels-Alder reactions, typically involve a conjugated diene and a dienophile. The quinoline ring itself can participate in such reactions, and the isocyanide group, with its carbon-nitrogen triple bond, could potentially act as a dienophile. The electron-withdrawing or -donating nature of the isocyanide group would influence the reactivity of the quinoline system as a diene or dienophile. There is, however, no available literature describing the use of this compound in [4+2] annulation pathways.

Transition Metal-Catalyzed Transformations of this compound

Palladium-Catalyzed C-H Functionalization Strategies

Palladium-catalyzed C-H functionalization is a prominent tool for the direct modification of aromatic systems. For the quinoline scaffold, C-H activation can occur at various positions, with the regioselectivity often directed by substituents or the inherent electronic properties of the ring. The presence of the isocyanide group at the 3-position would be expected to influence the electronic landscape of the quinoline ring and could potentially direct C-H activation to specific sites. Furthermore, the isocyanide group itself can interact with palladium catalysts, potentially leading to complex catalytic cycles. Despite the extensive research in palladium-catalyzed C-H functionalization of quinolines, there are no specific reports on this compound as a substrate in these transformations.

Copper and Rhodium Catalysis in C-C Bond Formation

Copper and rhodium catalysts are widely used in a variety of C-C bond-forming reactions, including cross-coupling and C-H activation/functionalization. The isocyanide group is known to be a versatile ligand and reactant in reactions involving these metals. For this compound, one could hypothesize its participation in copper- or rhodium-catalyzed reactions to form new C-C bonds at various positions on the quinoline ring or via insertion reactions involving the isocyanide moiety. However, a review of the scientific literature did not yield any specific studies on the copper- or rhodium-catalyzed C-C bond-forming reactions of this compound.

Silver-Catalyzed Processes and Their Scope

Silver salts have proven to be effective catalysts for a variety of transformations involving isocyanides, owing to their oxophilic nature and ability to activate the isocyano group towards nucleophilic attack. In the context of this compound, silver catalysis opens avenues to a range of synthetically valuable heterocyclic structures. The scope of these processes primarily includes cycloaddition and annulation reactions.

Silver(I) catalysts, such as silver carbonate (Ag₂CO₃) or silver acetate (AgOAc), can facilitate [3+2] cycloaddition reactions. In these reactions, the isocyano group of this compound can act as a three-atom component. For instance, in reactions with activated alkynes or alkenes, silver coordination to the isocyanide carbon enhances its electrophilicity, promoting a stepwise or concerted cycloaddition to furnish various fused heterocyclic systems. Density functional theory (DFT) calculations on similar isocyanide-alkyne cycloadditions suggest that the reaction can proceed through successive 1,5-silver migrations, which guide the charge distribution to facilitate the cyclization process researchgate.net.

Another significant area is the silver-catalyzed annulation reactions. For example, a [3+1+1] annulation strategy has been demonstrated with isocyanoacetates and nitrosoarenes, where the isocyanide serves as both a three-atom and a one-carbon unit jackwestin.comresearchgate.net. By analogy, this compound could potentially react with suitable partners in a similar fashion to construct complex polycyclic aromatic systems. The choice of silver salt and reaction conditions is crucial for directing the reaction towards the desired product and achieving high yields researchgate.net.

Furthermore, silver catalysts are known to promote the addition of nucleophiles to isocyanides. A silver-catalyzed cascade nucleophilic addition of P-centered anions to isocyanides has been developed to synthesize 2-phosphinoyl indoles rsc.org. This suggests that this compound could undergo similar transformations with a variety of nucleophiles, leading to functionalized quinoline derivatives.

The table below illustrates the potential scope of silver-catalyzed reactions involving this compound with various reaction partners.

| Reactant Partner | Silver Catalyst | Reaction Type | Potential Product Class |

| Activated Alkyne | Ag₂CO₃ | [3+2] Cycloaddition | Fused Pyrrolo[3,2-c]quinolines |

| Electron-deficient Alkene | AgOAc | [3+2] Cycloaddition | Fused Pyrrolidino[3,2-c]quinolines |

| Nitrosoarene | Ag₂CO₃ | [3+1+1] Annulation | Substituted Imidazo[4,5-c]quinolines |

| Phosphine Oxide | Ag(I) salt | Nucleophilic Addition/Cyclization | 2-Phosphinoyl-3-aminoquinoline derivatives |

Development of Novel Catalytic Systems Utilizing Isocyanoquinoline as a Ligand Scaffold

The quinoline framework is a privileged structure in ligand design for transition-metal catalysis due to its rigid backbone and the coordinating ability of the nitrogen atom. The incorporation of an isocyano group at the 3-position offers a unique opportunity to develop novel ligand scaffolds. The isocyano group itself can coordinate to transition metals, or it can be chemically transformed into other donor groups, such as N-heterocyclic carbenes (NHCs) or phosphines, to create bidentate or pincer-type ligands.

The development of such catalytic systems involves the synthesis of a transition-metal complex where this compound or its derivative acts as a supporting ligand nih.gov. These ligands can significantly influence the reactivity and stability of the metal center nih.gov. For instance, a palladium complex bearing a bidentate ligand derived from this compound could be a potent catalyst for cross-coupling reactions. The electronic properties of the quinoline ring and the steric environment around the metal center can be fine-tuned by introducing substituents on the quinoline scaffold.

Novel catalysts based on modified metal-organic frameworks (MOFs) have also been fabricated for synthesizing polyhydroquinolines, demonstrating the versatility of the quinoline structure in catalyst design nih.gov. A similar approach could be envisioned where this compound is incorporated into a porous support material to create a heterogeneous catalyst. Such catalysts offer advantages in terms of recyclability and ease of separation from the reaction mixture.

The design of these novel catalytic systems is often guided by computational studies to predict the geometry and electronic structure of the metal complexes and to understand the ligand's influence on the catalytic cycle. The goal is to create highly active and selective catalysts for a wide range of organic transformations, from carbon-carbon bond formation to asymmetric synthesis nih.govfrontiersin.org.

Detailed Mechanistic Elucidation Studies

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and for the rational design of new synthetic methodologies. This section discusses the key mechanistic aspects of reactions involving this compound.

Kinetic and Thermodynamic Aspects of Reaction Pathways

In many chemical reactions involving this compound, multiple products can potentially be formed through competing reaction pathways. The final product distribution is often determined by whether the reaction is under kinetic or thermodynamic control jackwestin.comthecatalyst.orgfiveable.mewikipedia.orglibretexts.org.

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed the fastest. This is known as the kinetic product, and its formation proceeds through the transition state with the lowest activation energy jackwestin.comwikipedia.org.

Thermodynamic Control: At higher temperatures, the reactions may become reversible, allowing an equilibrium to be established between the products. Under these conditions, the most stable product, the thermodynamic product, will be the major component of the final reaction mixture jackwestin.comthecatalyst.orgwikipedia.org.

Consider the electrophilic addition to the quinoline ring of this compound. Addition can occur at different positions, leading to regioisomers. The initially formed product (kinetic) might not be the most stable one. By raising the temperature, this kinetic product could revert to the starting materials or an intermediate and then proceed to form the more stable thermodynamic product.

The following reaction energy diagram illustrates a hypothetical scenario where a reactant 'A' (e.g., this compound and an electrophile) can form two different products, 'B' (the kinetic product) and 'C' (the thermodynamic product).

Reaction Energy Profile

(A hypothetical energy profile diagram showing the pathways to a kinetic product (B) and a thermodynamic product (C). The activation energy (Ea) for the formation of B is lower than for C, but C is thermodynamically more stable.)

| Parameter | Kinetic Product (B) | Thermodynamic Product (C) |

| Activation Energy (Ea) | Lower | Higher |

| Rate of Formation | Faster | Slower |

| Product Stability | Less Stable | More Stable |

| Favorable Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of a reaction mechanism involves the identification and characterization of transient species such as reaction intermediates and transition states. In reactions of this compound, these can be diverse. For instance, in metal-catalyzed reactions, organometallic intermediates where the metal is coordinated to the isocyano group or the quinoline nitrogen are common.

In photochemical reactions, such as the dearomative cycloadditions of quinolines, the mechanism can involve triplet excited states and stepwise radical cycloadditions escholarship.orgnih.govnih.gov. Mechanistic studies of these reactions have revealed complex energy landscapes and the involvement of singlet and triplet intermediates nih.gov.

The characterization of these transient species is challenging but can be achieved through a combination of experimental and computational techniques:

Spectroscopic Methods: Techniques like NMR, IR, and mass spectrometry can sometimes be used to detect and characterize stable intermediates. In situ monitoring of reactions can provide valuable kinetic data.

Computational Chemistry: DFT calculations are a powerful tool for mapping the potential energy surface of a reaction. They can be used to calculate the structures and energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway scispace.commdpi.com. Natural Bond Orbital (NBO) analysis can further help in understanding charge transfer between reacting partners scispace.com.

Principles of Regiochemical and Stereochemical Control

Controlling the selectivity of a reaction is a central theme in organic synthesis. For reactions involving this compound, both regiochemical and stereochemical outcomes need to be considered.

Regiochemical Control: Regioselectivity refers to the preference for one direction of bond making or breaking over another wikipedia.org. In the case of this compound, which has multiple reactive sites (the isocyano group, different positions on the quinoline ring), controlling regioselectivity is crucial. For example, in a cycloaddition reaction, the orientation of the reacting partner with respect to the this compound molecule determines the structure of the product study.comyoutube.com. Regioselectivity is governed by a combination of:

Electronic Factors: The electron density distribution in the this compound molecule. Computational studies on quinolines have shown that spin density in excited states can dictate the regioselectivity of cycloadditions escholarship.org.

Steric Factors: The steric hindrance caused by substituents on the quinoline ring or the reacting partner.

Stereochemical Control: Stereoselectivity deals with the preferential formation of one stereoisomer over another youtube.com. When new chiral centers are created in a reaction involving this compound, controlling the stereochemistry is essential, especially in the synthesis of biologically active molecules. Asymmetric synthesis aims to achieve high stereocontrol, and this is often accomplished by using:

Chiral Catalysts: A chiral metal complex can create a chiral environment around the reactants, favoring the formation of one enantiomer.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the this compound molecule to direct the stereochemical outcome of a reaction.

Achieving high levels of both regio- and stereocontrol is a significant challenge but is essential for the efficient and practical synthesis of complex molecules derived from this compound researchgate.net.

Applications in Advanced Organic Synthesis and Methodology Development

Development of Novel Reaction Methodologies

Cascade Reactions and Tandem Processes in Complex Molecule Assembly

Cascade reactions, also known as tandem or domino reactions, are chemical processes in which multiple consecutive reactions occur in a single pot without the need for isolating intermediates. ajrconline.org This approach is highly valued for its efficiency, as it increases molecular complexity, forms multiple chemical bonds, and reduces waste, time, and resources compared to traditional stepwise syntheses. ajrconline.org Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are a prominent class of cascade processes. nih.govnsf.gov

A notable application of 3-Isocyanoquinoline is in aryne-based multicomponent coupling reactions. rsc.org In a specific example, a complex amide was synthesized in a one-pot process involving this compound, water, and a reactive aryne intermediate. rsc.org The cascade is initiated by the generation of the aryne from a tetrayne precursor through a hexadehydro-Diels–Alder (HDDA) reaction. The highly reactive aryne is then immediately trapped by this compound to form a nitrilium intermediate. This intermediate is subsequently intercepted by water, acting as a weak nucleophile, to yield the final amide product. rsc.org

The reaction with this compound specifically afforded the corresponding amide in a 71% yield. rsc.org This process demonstrates the power of cascade reactions to assemble functionalized, complex aromatic compounds from relatively simple starting materials in a highly efficient manner. rsc.org

Table 1: Aryne-Based Multicomponent Reaction with this compound This table is based on data from an aryne-based multicomponent coupling reaction. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Key Intermediate | Product | Yield |

| Tetrayne | This compound | Water | Nitrilium Ion | Amide 10ae | 71% |

Integration of Green Chemistry Principles in Isocyanide Chemistry

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include maximizing atom economy, preventing waste, using safer solvents, increasing energy efficiency, and employing catalytic reagents. Multicomponent reactions, particularly those involving isocyanides, are intrinsically aligned with these principles due to their high convergence and efficiency.

The aryne-based multicomponent reaction involving this compound serves as an excellent case study for the integration of green chemistry principles:

Atom and Step Economy : By combining three components and forming multiple bonds in a single pot, the reaction exemplifies high step economy. rsc.org It avoids the need for intermediate isolation, purification, and solvent-intensive workup steps that are common in linear syntheses, thereby minimizing chemical waste.

Catalysis : While silver catalysts were explored, the reaction proceeds efficiently with simple heating, reducing reliance on metal catalysts that can be costly and environmentally problematic. rsc.org This aligns with the green principle of using catalytic reagents (or no catalyst if possible) over stoichiometric ones.

Safer Reagents and Solvents : The use of water as a reactant (nucleophile) is a significant green feature, as it is the most environmentally benign solvent and reagent available.

Waste Prevention : The cascade nature of the reaction, where the product from one step is immediately consumed in the next, prevents the formation of byproducts that would otherwise need to be separated and disposed of. ajrconline.org This inherent efficiency is a cornerstone of waste prevention at the molecular level.

By enabling the rapid assembly of complex molecules in a one-pot operation with minimal waste, the chemistry of this compound in such cascade reactions represents a practical application of green and sustainable synthetic strategies. rsc.org

Computational and Theoretical Studies on 3 Isocyanoquinoline and Isocyanide Reactions

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 3-isocyanoquinoline. These methods model the electronic structure, which dictates the molecule's behavior in chemical reactions. savemyexams.comlibretexts.orgbccampus.ca

Density Functional Theory (DFT) Applications in Reactivity and Structure

A study on the continuous-flow synthesis of thioureas demonstrated that this compound reacts efficiently, highlighting the utility of this compound in synthetic chemistry. mdpi.com In another example, computational studies validated the unusual structure of a Cu(II) compound, indicating that a protonated nitrogen on the quinoline (B57606) unit stabilizes the structure significantly. researchgate.net

Table 1: Applications of DFT in Isocyanide Chemistry

| Area of Application | Specific Focus | Key Insights from DFT |

|---|---|---|

| Reactivity Analysis | Isocyanide-based multicomponent reactions | Elucidation of reaction mechanisms and stereochemistry. researchgate.net |

| Structural Analysis | Unusual Cu(II) compound with a quinoline moiety | Validation of a protonated quinoline nitrogen stabilizing the structure. researchgate.net |

| Synthetic Applications | Continuous-flow synthesis of thioureas | Demonstrated high reactivity of this compound. mdpi.com |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgucalgary.canumberanalytics.comwikipedia.org The energy and localization of these orbitals indicate the most probable sites for nucleophilic and electrophilic attack. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. ucalgary.ca

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's stability and reactivity. wuxiapptec.comresearchgate.net A smaller gap generally implies higher reactivity. wuxiapptec.com Computational methods are used to calculate the energies of these orbitals and visualize their distribution across the molecule. dergipark.org.trresearchgate.net This analysis helps in predicting how this compound will interact with other reagents. For instance, the isocyanide carbon can act as both a nucleophile and an electrophile, and FMO analysis can clarify which role is dominant in a specific reaction. researchgate.net

Table 2: Key Concepts of Frontier Molecular Orbital Theory

| Concept | Description | Relevance to Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy that contains electrons. ossila.com | Associated with the molecule's ability to act as a nucleophile (electron donor). ucalgary.ca |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy that is empty of electrons. ossila.com | Associated with the molecule's ability to act as an electrophile (electron acceptor). ucalgary.ca |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. wuxiapptec.com | A smaller gap often indicates higher chemical reactivity and lower stability. wuxiapptec.com |

Mechanistic Pathway Modeling and Prediction

Computational chemistry provides powerful tools for modeling the entire course of a chemical reaction, from reactants to products, offering a detailed picture of the transformation. nih.gov

Characterization of Transition States and Reaction Barrier Calculations

To understand the kinetics of a reaction, it is essential to identify the transition state, which is the highest energy point along the reaction coordinate. reddit.comstackexchange.comresearchgate.net Computational methods, particularly DFT, are used to locate and characterize the geometry of these transient species. worldscientific.comresearchgate.net Once the transition state is found, its energy relative to the reactants can be calculated, yielding the activation energy or reaction barrier. wuxiapptec.com A lower activation barrier corresponds to a faster reaction.

Theoretical studies on isocyanide reactions have successfully used these methods to elucidate complex mechanisms, such as the Ugi and Nef reactions. researchgate.net By calculating the energies of intermediates and transition states, researchers can map out the potential energy surface of a reaction, identifying the most favorable pathway. worldscientific.comchemmethod.com These calculations can be performed in the gas phase or with the inclusion of solvent effects to more accurately reflect experimental conditions. worldscientific.comchemmethod.com

Computational Prediction of Regioselectivity and Stereoselectivity

Many reactions involving this compound can potentially yield multiple products, differing in the orientation of new bonds (regioselectivity) or the 3D arrangement of atoms (stereoselectivity). Computational methods have become invaluable for predicting these outcomes. nih.govd-nb.inforsc.org

By calculating the activation energies for all possible reaction pathways, the kinetically favored product can be identified. wuxiapptec.com This approach has been successfully applied to various reaction types. For example, in reactions where this compound acts as a component, DFT calculations can predict which atom of a coreactant will bond to the isocyanide carbon and with what spatial orientation. researchgate.net This predictive power is crucial for designing new synthetic strategies and understanding the factors that control selectivity. beilstein-journals.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule (conformation) and its interactions with other molecules are critical to its chemical behavior. digimat.inucalgary.calibretexts.org

Conformational analysis involves studying the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. libretexts.orgutdallas.edu Computational methods can determine the relative energies of these different conformers, identifying the most stable (lowest energy) arrangements. digimat.inethz.ch For a molecule like this compound, understanding its preferred conformation is important for predicting how it will fit into the active site of a catalyst or interact with other reactants.

Intermolecular forces, although weaker than covalent bonds, play a crucial role in the condensed phases. saskoer.caucmerced.edulibretexts.orgkhanacademy.orgwikipedia.org These interactions, such as hydrogen bonding, dipole-dipole interactions, and dispersion forces, influence physical properties and can affect reaction pathways. ucmerced.edulibretexts.org Computational studies can model these interactions, for example, by revealing how solvent molecules might stabilize a transition state or how multiple molecules of this compound might pack in a crystal lattice. researchgate.netwikipedia.org In a study of a palladium complex containing 3-quinolyl isocyanide, X-ray crystallography revealed that the packing of molecules to form two-dimensional sheets was driven by π-stacking of the 3-quinolyl groups. researchgate.net

Advanced Computational Methodologies in Chemical Research

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time-dependent behavior and conformational dynamics of molecules, providing a virtual microscope to observe molecular processes in action.

In the context of isocyanides, MD simulations have offered crucial insights into their dynamic interactions in complex environments.

Enzymatic Catalysis: Large-scale MD simulations have been employed to understand the catalytic mechanism of enzymes like isocyanide hydratase. These simulations can show how the protein's structure fluctuates and how specific amino acid residues, such as aspartic acid, ionize and induce conformational changes during the catalytic cycle. pdbj.org

Ligand Binding and Transport: The pathways by which ligands enter and exit the active sites of proteins have been explored using MD. For instance, simulations of myoglobin (B1173299) have been used to map the trajectories of isocyanide ligands, revealing the potential routes through the protein's interior and the role of key residues like the distal histidine in gating ligand access. nih.gov

Polymer Conformation: The structural properties of polymers derived from isocyanide monomers have been investigated with all-atom MD simulations. These studies help elucidate how factors like the chirality of monomers and intramolecular interactions (e.g., hydrogen bonding and π–π stacking) dictate the adoption of specific secondary structures, such as helices versus random coils, in polyisocyanides. rsc.org

Isomerization Dynamics: Ab initio MD simulations have been used to study the isomerization process between hydrogen cyanide (HCN) and its higher-energy isomer, hydrogen isocyanide (HNC). aip.orgnih.gov These simulations demonstrate how the cluster environment and hydrogen-bonding networks are crucial for the isomerization to occur upon ionization. nih.gov

Table 1: Applications of Molecular Dynamics Simulations in Isocyanide Research

| Application Area | System Studied | Key Insights from MD Simulations | References |

|---|---|---|---|

| Enzyme Catalysis | Isocyanide Hydratase | Revealed ionization states and conformational changes of key residues during the catalytic process. | pdbj.org |

| Ligand-Protein Interactions | Myoglobin with Alkyl Isocyanides | Mapped potential ligand migration pathways and the "gating" function of the distal histidine residue. | nih.gov |

| Polymer Science | Alanine-based Polyisocyanides | Demonstrated the role of cooperative intramolecular interactions in maintaining a stable helical conformation. | rsc.org |

| Reaction Dynamics | Hydrogen Isocyanide (HNC) Clusters | Showed that isomerization to hydrogen cyanide (HCN) is facilitated by the cluster environment upon ionization. | aip.orgnih.gov |

Machine Learning Approaches for Chemical Prediction and Design

Machine learning (ML), a subset of artificial intelligence, is revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and the design of novel chemical entities from large datasets. nih.govuc.pt Unlike traditional algorithms that follow explicit instructions, ML models learn to recognize complex patterns in data, making them well-suited for tasks where the relationship between a molecule's structure and its properties is not easily described by simple rules. nih.gov The success of ML in chemistry depends on the interplay between the chosen algorithm (e.g., deep neural networks, random forests), the way chemical structures are represented (e.g., as molecular fingerprints or 3D coordinates), and the quality and size of the training data. nih.govbeilstein-journals.org

In the field of isocyanide chemistry, ML is being applied to accelerate discovery and deepen understanding.

Reaction Outcome Prediction: ML algorithms can predict the success or failure of a chemical reaction. By training on datasets of known reactions, models can learn to classify new combinations of reactants as either "reactive" or "non-reactive" with high accuracy, guiding experimental efforts toward more promising avenues. nih.gov For example, an artificial intelligence system has been used to autonomously explore chemical reactions, leading to the discovery of a new mode of reactivity for a methylene (B1212753) isocyanide. magritek.com

Property Prediction: Machine learning models are adept at predicting a wide range of molecular properties. nih.gov For isocyanides, this includes predicting their biological targets. ML algorithms are being developed to predict the metalloprotein targets of isocyanides, which is valuable in drug discovery for designing targeted therapeutic agents. acs.org

Descriptor-Based Modeling: The performance of ML models often hinges on the choice of molecular descriptors. In one approach, easily obtainable ¹³C-NMR chemical shifts were used as descriptors to train a feed-forward neural network. researchgate.net This model successfully predicted the site-selectivity of a reaction involving dicarbonyl compounds, demonstrating that familiar spectroscopic data can be effectively used to build predictive ML models without the need for complex, computationally expensive descriptors. researchgate.net

Table 2: Machine Learning Applications in Chemical Research

| ML Application | Methodology/Algorithm | Example in Isocyanide Chemistry | References |

|---|---|---|---|

| Reaction Reactivity Prediction | Deep Learning, Convolutional Neural Network (CNN) | An AI system predicted the reactivity of over 1,000 reaction combinations, leading to the discovery of a new cascade reaction for p-Toluenesulfonylmethyl isocyanide (TosMIC). | nih.govmagritek.com |

| Prediction of Biological Targets | Not specified | Development of algorithms to predict which metalloproteins are targeted by isocyanide-containing molecules. | acs.org |

| Site-Selectivity Prediction | Feed-Forward Neural Network (FNN) | Used ¹³C-NMR chemical shifts as simple descriptors to predict reaction selectivity. | researchgate.net |

| General Property Prediction | Graph Neural Networks (GNNs), Random Forests, Deep Learning | Predicting molecular properties, reaction conditions, and aiding in computer-aided synthesis planning. | nih.govuc.ptbeilstein-journals.orgnih.gov |

Spectroscopic and Structural Characterization Methodologies for 3 Isocyanoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of 3-isocyanoquinoline in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

¹H NMR spectroscopy provides information about the number of different types of protons and their chemical environments within a molecule. In the case of this compound, the aromatic protons on the quinoline (B57606) ring system exhibit characteristic chemical shifts, typically in the downfield region of the spectrum due to the deshielding effects of the aromatic ring currents. The specific chemical shift values and coupling patterns are crucial for assigning each proton to its position on the quinoline core. For instance, protons closer to the nitrogen atom or the isocyano group will experience different electronic effects, leading to distinct signals. The analysis of spin-spin coupling between adjacent protons can reveal their connectivity.

Interactive Table: Representative ¹H NMR Chemical Shifts for Quinoline Scaffolds Please note that the exact chemical shifts for this compound may vary depending on the solvent and the presence of other substituents. The data below is for the parent quinoline molecule and serves as a general reference.

| Proton Position | Chemical Shift (ppm) |

| H-2 | 8.88 |

| H-4 | 8.12 |

| H-5 | 7.78 |

| H-6 | 7.52 |

| H-7 | 7.65 |

| H-8 | 8.08 |

¹³C NMR spectroscopy is used to determine the types of carbon atoms present in a molecule. Each unique carbon atom in this compound gives a distinct signal, providing a "carbon count". The chemical shift of the isocyano carbon is particularly noteworthy, typically appearing in a characteristic region of the spectrum. The carbons of the quinoline ring also have predictable chemical shifts, which are influenced by the nitrogen atom and the isocyano substituent. pressbooks.publibretexts.org The electron-withdrawing nature of the nitrogen atom generally causes a downfield shift for adjacent carbons. libretexts.org

Interactive Table: Typical ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups

| Carbon Environment | Chemical Shift (ppm) |

| Aromatic C | 120-150 |

| C=N | 145-165 |

| Isocyano (-N≡C) | ~160-170 |

| C=O (in acids/esters) | 160-185 |

| C=O (in ketones) | 205-220 |

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, helping to trace out the proton-proton networks within the molecule. For this compound, COSY would show correlations between adjacent protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This allows for the unambiguous assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the proton at the C-2 or C-4 position would show an HMBC correlation to the isocyano carbon at the C-3 position.

These 2D NMR methods, when used in combination, provide a comprehensive and unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound and its derivatives. mdpi.commagritek.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The most prominent and diagnostic absorption band for this compound is that of the isocyano (-N≡C) group. This group exhibits a strong and sharp absorption in a relatively uncongested region of the IR spectrum, typically around 2150-2100 cm⁻¹. The exact frequency can provide insights into the electronic environment of the isocyano group. In addition to the isocyano band, the IR spectrum will also show characteristic absorptions for the aromatic C-H stretching and bending vibrations, as well as C=C and C=N stretching vibrations of the quinoline ring system. tanta.edu.egspectroscopyonline.com

Interactive Table: Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Isocyano (-N≡C) stretch | 2150 - 2100 | Strong, Sharp |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |

| C=C and C=N stretch | 1650 - 1450 | Medium to Strong |

| Aromatic C-H bend | 900 - 675 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. neu.edu.tr In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy. uni-saarland.de

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The fragmentation of the quinoline ring can lead to characteristic daughter ions. The loss of the isocyano group or related fragments can also be observed, further confirming the structure of the molecule.

Interactive Table: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 154.05 |

| [M-HCN]⁺ | Loss of hydrogen cyanide | 127.04 |

| [M-N≡C]⁺ | Loss of the isocyano radical | 128.05 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.gov For this compound, a single-crystal X-ray diffraction study would determine the bond lengths, bond angles, and torsional angles within the molecule. It would also provide information about the packing of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking. One report indicates that this compound crystallizes in the monoclinic space group P21/c. molaid.com This detailed structural information is invaluable for understanding the physical properties and reactivity of the compound.

Interactive Table: Illustrative Crystallographic Parameters (Hypothetical for this compound)

| Parameter | Description |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Example: 8.5 |

| b (Å) | Example: 6.2 |

| c (Å) | Example: 13.1 |

| β (°) | Example: 105.2 |

| Z | 4 |

| Volume (ų) | Example: 673.4 |

Advanced Spectroscopic Techniques for Chemical Characterization

The precise characterization of complex molecules like this compound and its derivatives relies on a suite of advanced spectroscopic methods. These techniques probe the electronic and vibrational properties of the molecule, providing detailed insights into its structure, bonding, and behavior in various chemical environments.

UV-Vis-NIR Spectroscopy for Electronic Transitions

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. jascoinc.com When a molecule absorbs UV, visible, or near-infrared light, its electrons are promoted from a ground electronic state to a higher energy excited state. jascoinc.com The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores. hnue.edu.vn

For this compound, the primary chromophore is the quinoline ring system, which is an aromatic heterocycle. Aromatic systems like quinoline exhibit characteristic π → π* transitions. hnue.edu.vn The UV spectrum of the parent quinoline molecule shows multiple absorption bands corresponding to these transitions. hnue.edu.vnnih.gov The presence of the isocyano (-N≡C) group as a substituent on the quinoline ring influences the energy of these electronic transitions. The isocyano group can interact with the π-system of the quinoline ring, potentially causing shifts in the absorption maxima (λ_max) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths compared to unsubstituted quinoline. bspublications.net

The UV-Vis spectrum provides information on conjugated and aromatic molecules by observing these electronic transitions. process-insights.comprocess-insights.com The near-infrared (NIR) region, typically spanning from 700 nm to 2500 nm, primarily shows overtones and combination bands of fundamental molecular vibrations, such as C-H, N-H, and O-H stretching. jascoinc.comtec5usa.com While electronic transitions are less common in this region, highly conjugated systems or specific derivatives could exhibit broad, weak absorptions. tec5usa.com

Detailed analysis of the UV-Vis-NIR spectrum of this compound derivatives allows researchers to understand how different substituents alter the electronic energy levels of the molecule. This information is crucial for applications in materials science and photochemistry. oecd.org

Table 1: Representative Electronic Transitions for Aromatic Isocyanides This table is illustrative and based on typical values for quinoline and aryl isocyanide systems. Actual values for this compound may vary.

| Transition Type | Typical Wavelength Region (nm) | Description |

| π → π | 200 - 230 | High-energy transition within the quinoline ring system. |

| π → π | 250 - 320 | Lower-energy transitions, often showing fine structure, characteristic of the aromatic system. hnue.edu.vn |

| n → π* | > 300 | Forbidden transition involving non-bonding electrons on the nitrogen atom, typically of low intensity. hnue.edu.vn |

| Charge-Transfer | Variable | May occur in derivatives or complexes where electron-donating or -withdrawing groups are present. |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a unique "vibrational fingerprint". horiba.com It relies on the inelastic scattering of monochromatic light (usually from a laser), where the frequency of the scattered photons is shifted up or down. unina.it These frequency shifts correspond to the specific vibrational energies of the molecule's chemical bonds. horiba.com

The Raman spectrum of this compound is characterized by a combination of vibrational modes originating from the quinoline ring and the isocyanide functional group.

Quinoline Ring Vibrations: The quinoline moiety gives rise to a complex set of Raman bands. These include ring stretching and breathing modes, as well as in-plane and out-of-plane C-H bending vibrations. researchgate.netiaea.org For instance, the ring breathing mode of quinoline is a characteristic vibration that can indicate coordination to a metal center. orientjchem.org Studies on quinoline have identified specific bands, such as those around 520 cm⁻¹, 1033 cm⁻¹, and in the 1109-1115 cm⁻¹ range, corresponding to various ring deformations and bending vibrations. researchgate.netiaea.org

Isocyanide Group Vibration: The most prominent and diagnostic feature for the isocyanide group is the intense stretching vibration of the -N≡C bond, which typically appears in the 2100-2250 cm⁻¹ region of the Raman spectrum. orientjchem.org The exact frequency of this ν(N≡C) band is highly sensitive to the electronic environment. When this compound acts as a ligand and coordinates to a metal center, the ν(N≡C) frequency can shift. This shift provides valuable information about the nature of the metal-ligand bond; for example, π-back-donation from the metal to the isocyanide ligand typically causes a red shift (decrease in frequency) of the ν(N≡C) band. rsc.org

By analyzing the positions, intensities, and polarization of Raman bands, one can elucidate the molecular structure, identify conformational changes, and study intermolecular interactions. iaea.orgmdpi.com

Table 2: Characteristic Raman Vibrational Modes for this compound This table is illustrative. Frequencies are approximate and based on data for quinoline and aryl isocyanides.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |

| Isocyanide Stretch (ν(N≡C)) | 2100 - 2180 | Strong, sharp band characteristic of the isocyanide functional group. orientjchem.org |

| Ring Breathing Mode | 1440 - 1470 | Characteristic vibration of the quinoline ring system. orientjchem.org |

| C=C/C=N Ring Stretch | 1300 - 1600 | A series of bands related to the stretching of double bonds within the aromatic rings. researchgate.net |

| C-H In-plane Bend | 1000 - 1300 | Bending vibrations of the hydrogen atoms attached to the quinoline ring. |

| Ring Deformations | 400 - 800 | Lower frequency modes corresponding to in-plane and out-of-plane bending of the quinoline ring structure. researchgate.netiaea.org |

Advanced Characterization Techniques in Catalysis Research (e.g., in situ spectroscopy)

Isocyanides are versatile ligands in organometallic chemistry and catalysis due to their strong σ-donor and tunable π-acceptor properties. rsc.org When this compound is used as a ligand in a catalytic system, advanced spectroscopic techniques, particularly those performed in situ or operando, are essential for understanding the catalyst's structure-performance relationships. inorganic-chemistry-and-catalysis.eursc.org These methods allow researchers to monitor the catalyst under actual reaction conditions, providing dynamic information about active species and reaction intermediates. aspbs.comfrontiersin.org

In situ Fourier-Transform Infrared (FT-IR) Spectroscopy: Similar to Raman spectroscopy, in situ FT-IR can track the vibrational modes of the catalyst and reactants. The ν(N≡C) stretching frequency of the this compound ligand is a sensitive probe for changes in the electronic state of the metal center during the catalytic cycle. nih.govescholarship.org

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic catalytic systems, in situ NMR can provide detailed structural information about intermediates. researchgate.net Observing the chemical shifts of ¹³C in the isocyanide group or protons on the quinoline ring can help elucidate the coordination environment and the binding mode of the ligand during the reaction. nih.gov

In situ X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique for probing the electronic structure and local coordination environment of the metal center in a catalyst. rsc.org By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), one can determine the oxidation state of the metal, coordination number, and bond distances to ligands like this compound as the reaction proceeds. frontiersin.org This is crucial for identifying the true catalytically active species. mdpi.com

The application of these advanced in situ techniques to catalytic processes involving this compound derivatives enables a deeper understanding of reaction mechanisms, catalyst deactivation pathways, and factors controlling selectivity, ultimately guiding the rational design of more efficient catalysts. inorganic-chemistry-and-catalysis.euaspbs.com

Conclusion and Future Research Directions

Current Challenges and Emerging Opportunities in 3-Isocyanoquinoline Chemistry

A primary challenge in the broader field of isocyanide chemistry lies in harnessing and controlling the dual reactivity of the isocyanide functional group. The carbon atom of the isocyanide is both nucleophilic, due to its lone pair, and electrophilic, particularly after coordination to a metal or protonation. Metalated isocyanides, for instance, are exceptionally potent nucleophiles, but preventing undesired electrophilic attack on the terminal isocyanide carbon has often relied on empirical, trial-and-error methods rather than a deep mechanistic understanding. researchgate.net This duality necessitates a delicate balance in reaction design to achieve high selectivity and yield.

Despite these challenges, significant opportunities are emerging. The dearomatization of aromatic isocyanides, including quinoline-based structures, represents a powerful method for rapidly building molecular complexity. researchgate.net Recent studies have shown that aromatic isocyanides can undergo dearomatization-dislocation-coupling cascades to transform into complex, synthetically valuable cyclohexadienes, installing multiple carbon-carbon bonds and stereocenters in a single operation. researchgate.net Furthermore, the application of this compound in continuous-flow synthesis has demonstrated its robust reactivity. In the preparation of thioureas, for example, this compound reacts efficiently, leading to high yields and highlighting the superiority of aromatic isocyanides over aliphatic counterparts in certain flow-chemistry setups. nih.govmdpi.com This opens avenues for the automated and scalable production of quinoline-containing compounds.

Prospective Integration of Isocyanide-Based Methodologies into Broader Synthetic Strategies

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are renowned for their efficiency in generating molecular diversity from simple building blocks. mdpi.commdpi.comfrontiersin.org These reactions are foundational to combinatorial chemistry and drug discovery efforts, allowing for the rapid synthesis of large libraries of compounds for biological screening. mdpi.comnih.gov The integration of this compound into these IMCRs provides direct access to scaffolds containing the quinoline (B57606) moiety, a privileged structure in medicinal chemistry.

Future Synergy between Computational and Experimental Approaches in Isocyanide Research

The intricate mechanisms often at play in isocyanide reactions present a fertile ground for collaboration between computational and experimental chemists. The study of complex reaction cascades, such as the dearomatization of aromatic isocyanides, has benefited immensely from this synergy, where computational analysis helps to elucidate reactive intermediates and transition states that are difficult to detect experimentally. researchgate.net Similarly, the investigation of intramolecular cyclizations of bifunctional molecules containing both an azide (B81097) and an isocyanide group has been guided by computational studies, which corroborated mechanistic proposals and identified key intermediates. nih.gov

Looking forward, the predictive power of computational chemistry is set to play an even more crucial role. Advancements in machine learning and physics-based computational methods hold the promise of accelerating the discovery of new reactions and optimizing existing ones. divbiolchem.org This synergy is essential for tackling fundamental questions in isocyanide reactivity, such as the delicate balance of forces in non-covalent interactions like aromatic stacking, which can influence reaction outcomes. rsc.org By combining theoretical predictions with targeted experiments, researchers can move beyond empirical heuristics to a more rational design of reactions involving this compound, leading to the development of novel and highly selective transformations.

Broader Implications for the Development of Novel Organic Transformations and Scaffolds

Research into the reactivity of this compound and related isocyanides has profound implications for the discovery of new organic reactions and the construction of novel molecular scaffolds. nih.govaccscience.com The unique ability of the isocyanide group to participate in multicomponent reactions and cycloadditions allows for the creation of densely functionalized, three-dimensional structures that are not easily accessible through other means. A recent study demonstrated that this compound can participate in a multicomponent reaction with aryne precursors to generate benzocyclobutene-1,2-diimine products, a novel and complex scaffold. uic.edu

The development of such transformations expands the toolkit available to synthetic chemists. The scaffolds produced are not merely chemical curiosities; they represent new starting points for exploring chemical space in fields like drug discovery and materials science. nih.govmdpi.com The quinoline nucleus itself is a key component in numerous bioactive compounds, and embedding it within novel, three-dimensional frameworks via isocyanide chemistry can lead to the discovery of next-generation therapeutics. researchgate.net Ultimately, the continued exploration of this compound chemistry will not only yield new reactions but also provide the molecular architectures—or scaffolds—upon which future innovations in medicine and materials will be built. biomedpharmajournal.org

Q & A

Basic Research Question

- Toxicity assessment : Review SDS for isocyanates; use fume hoods and PPE.

- Waste disposal : Neutralize isocyano residues with bleach (NaClO) before disposal.

- Ethical reporting : Disclose near-miss incidents or unexpected exothermic reactions in publications .

How can researchers validate novel applications of this compound in photoactive materials?

Advanced Research Question

- Photophysical assays : Measure UV-vis absorption/emission spectra and quantum yields.

- Theoretical modeling : Correlate π-conjugation length (via DFT) with observed photostability.

- Comparative studies : Benchmark against established photoactive quinolines (e.g., 8-hydroxyquinoline derivatives) .

What methodologies address low yields in the catalytic cyclization of this compound?

Advanced Research Question

- In situ monitoring : Use ReactIR to detect transient intermediates.

- Ligand screening : Test bulky phosphines (e.g., XPhos) to suppress catalyst poisoning.

- Solvent-free conditions : Explore mechanochemical synthesis to enhance reactivity .

How should contradictory results in the biological activity of this compound derivatives be analyzed?

Advanced Research Question

- Dose-response curves : Re-evaluate IC₅₀ values across multiple cell lines.

- Off-target assays : Use proteomics to identify non-specific binding interactions.

- Structural analogs : Synthesize and test derivatives with modified substituents to isolate pharmacophores .

Notes for Methodological Rigor

- Data transparency : Include raw spectral data and statistical analyses (e.g., error bars, p-values) in supplementary materials .

- Literature alignment : Use tools like Zotero to manage citations, prioritizing primary sources and avoiding retracted studies .

- Peer review : Pre-publish protocols on platforms like *Protocols.io * to solicit feedback before formal submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.